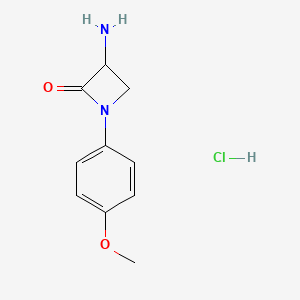

3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O2.ClH/c1-14-8-4-2-7 (3-5-8)12-6-9 (11)10 (12)13;/h2-5,9H,6,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

1. Synthesis and Structure Determination

- Application Summary : This research involved the synthesis of a compound similar to the one you mentioned, specifically 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide . The reaction was carried out in boiling ethanol for 4 hours under acidic conditions .

- Methods and Procedures : The structure of the synthesized compound was confirmed using NMR spectroscopy and single-crystal X-ray diffraction .

- Results : The reaction yielded the desired compound in 88% yield .

2. Antioxidant and Anticancer Activity

- Application Summary : A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and their antioxidant and anticancer activities were evaluated .

- Methods and Procedures : The molecular structures of the synthesized compounds were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data . The antioxidant activity was screened by DPPH radical scavenging method . Anticancer activity was tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .

- Results : Some of the synthesized compounds showed antioxidant activity approximately 1.4 times higher than that of ascorbic acid . In general, the tested compounds were more cytotoxic against U-87 than MDA-MB-231 cell line .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 , indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Propiedades

IUPAC Name |

3-amino-1-(4-methoxyphenyl)azetidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c1-14-8-4-2-7(3-5-8)12-6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHULDDGEZTEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(C2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3'-Biazetidin]-3-ol hydrochloride](/img/structure/B1378761.png)

![2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid](/img/structure/B1378762.png)